1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid
Description
Chemical Identity and Nomenclature
1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid is a cyclopentane derivative characterized by a carboxylic acid group and a 3,4-dimethoxyphenyl substituent. Its systematic IUPAC name is 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylic acid , reflecting the positions of the methoxy groups on the aromatic ring and the cyclopentane backbone. The compound is registered under the CAS number 43129-41-5 and is alternatively identified by synonyms such as MFCD00439345 and 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid .
Molecular and Structural Properties
The molecular formula is C₁₄H₁₈O₄ , with a molecular weight of 250.29 g/mol . Key structural features include:
- A cyclopentane ring substituted at the 1-position with both a carboxylic acid group and a 3,4-dimethoxyphenyl moiety.
- Two methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring.
The compound’s SMILES representation, COC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC , and InChI key, XKZPEWPCGQOEIS-UHFFFAOYSA-N , further delineate its connectivity and stereochemical configuration.
Historical Context and Discovery
The synthesis and characterization of this compound emerged in the late 20th century alongside advancements in cyclopentane-based pharmaceutical intermediates. Early synthetic routes involved ring-contraction strategies or condensation reactions between cyclopentanecarboxylic acid precursors and methoxy-substituted aromatic compounds.
Key Milestones in Development
- Patent Activity : The compound gained attention in pharmaceutical research, particularly in patents related to angiotensin-converting enzyme (ACE) inhibitors and anti-inflammatory agents. For example, WO2011/138625 and WO2012/103279 describe its use as a synthetic intermediate for bioactive molecules.
- Synthetic Innovations : A 2020 study demonstrated a high-yield (95%) synthesis via alkaline hydrolysis of nitrile precursors using potassium hydroxide in ethanol. Enzymatic approaches using nitrilases from Rhodococcus rhodochrous were also explored, though with variable efficiency.
Role in Medicinal Chemistry
The compound’s rigid cyclopentane core and methoxy-substituted aromatic system make it a valuable scaffold for drug design. It has been utilized in:
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-6-5-10(9-12(11)18-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZPEWPCGQOEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354607 | |
| Record name | 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43129-41-5 | |
| Record name | 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Contraction via Diazoketone Intermediate
This method leverages a cyclohexane-to-cyclopentane ring contraction, as described in WO1987003278A2. Key steps include:
- Synthesis of a cyclohexane-diazoketone precursor with a 3,4-dimethoxyphenyl substituent.
- Reaction with amines under ring contraction conditions to yield the cyclopentane-carboxamide.
- Hydrolysis of the amide to the carboxylic acid.
Example Protocol (Adapted from):
- Prepare 3,4-dimethoxyphenyl-substituted cyclohexane-1,2-dione via condensation of a dimethoxyphenyl acetyl chloride with a cyclohexane diketone precursor.
- React with hydrazine to form the monohydrazone intermediate.
- Oxidize with MnO₂ to generate the diazoketone.
- Perform ring contraction in the presence of an amine (e.g., NH₃), followed by acidic hydrolysis to yield the carboxylic acid.
- Yield for analogous cyclopentanecarboxylic acids: 63–94%.
- Reaction conditions: 45–65°C, 12–24 hours.
Malonate Alkylation and Cyclization
Based on CN113754528A, this approach uses diethyl malonate and 1,4-dibromobutane to construct the cyclopentane ring, with the dimethoxyphenyl group introduced via a substituted malonate ester.
- Alkylation : React diethyl (3,4-dimethoxyphenyl)malonate with 1,4-dibromobutane in ethanol using NaOEt as a base.
- Cyclization : Heat to 60–80°C to form the cyclopentane diethyl ester.
- Hydrolysis : Treat with NaOH followed by HCl to yield the carboxylic acid.
- Yield for unsubstituted cyclopentanecarboxylic acid: 78–94%.
- Optimal conditions: Ethanol solvent, 50–55°C for alkylation.
Favorskii Rearrangement
WO2008138621A2 outlines a Favorskii rearrangement route for aminocyclopentane derivatives. Adapting this method:
- Synthesize a 3,4-dimethoxyphenyl-substituted cyclic ketone.
- Rearrange via Favorskii conditions (e.g., Br₂, base) to form the cyclopentanecarboxylic acid ester.
- Hydrolyze the ester to the acid.
- Starting material: 3,4-Dimethoxyphenylcyclohexanone.
- Bromination followed by rearrangement yields the cyclopentane skeleton.
While not directly cited for cyclopentanecarboxylic acids, methods from and demonstrate Knorr cyclization for aryl-functionalized pyrazoles. A modified approach could involve:
- Synthesize a 3,4-dimethoxyphenyl-substituted diketoester.
- Cyclize with hydrazine to form a pyrazole intermediate.
- Functionalize the pyrazole with a cyclopentanecarboxylic acid moiety via HBTU-mediated coupling.
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature : 50–80°C for cyclization steps.
- Catalysts : NaOEt for malonate alkylation, MnO₂ for oxidation.
- Solvents : Ethanol, toluene, or DMF.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, although it is not used clinically.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylic acid, enabling comparative analysis of their properties and applications:
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic Acid
- Molecular Formula : C₁₄H₁₈O₄S
- Key Differences: Incorporates a sulfonyl (-SO₂) group and methyl substituents on the phenyl ring. Increased electron-withdrawing character from the sulfonyl group alters acidity and stability. Applications: Potential use in designing sulfonamide-based pharmaceuticals or enzyme inhibitors .
1-(3-Hydroxyphenyl)cyclopentanecarboxylic Acid
- Molecular Formula : C₁₂H₁₄O₃
- Key Differences: Substitutes methoxy groups with a single hydroxyl (-OH) group at position 3. Enhanced polarity and hydrogen-bonding capacity, improving aqueous solubility. Applications: Studied for antioxidant or anti-inflammatory properties, akin to phenolic acids like caffeic acid .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentanecarboxylic Acid
Caffeic Acid (3,4-Dihydroxycinnamic Acid)
- Molecular Formula : C₉H₈O₄
- Key Differences: Linear propenoic acid chain instead of a cyclopentane ring. Two hydroxyl groups on the phenyl ring confer strong antioxidant activity. Applications: Widely used in food preservation, cosmetics, and nutraceuticals .
2-(3,4-Dimethoxyphenyl)succinic Acid
Structural and Functional Comparison Table
Key Research Findings
- Ring Size and Reactivity : Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions compared to cyclopentane analogs, making them useful in strained-system chemistry .
- Substituent Effects : Methoxy groups enhance lipophilicity and membrane permeability, whereas hydroxyl groups improve water solubility and antioxidant capacity .
- Pharmacological Potential: Sulfonyl-containing analogs (e.g., ) show promise in targeting sulfotransferase enzymes or G-protein-coupled receptors .
Biological Activity
1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a cyclopentane backbone with a carboxylic acid functional group and a dimethoxyphenyl substituent. Its structure can be represented as follows:
This structure is significant for its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of methoxy groups on the aromatic ring enhances electron donation capabilities, which is crucial for scavenging free radicals. In vitro studies have shown that derivatives of cyclopentanecarboxylic acids possess moderate to high antioxidant activity, suggesting that this compound may also exhibit similar effects.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays measuring cytokine levels. In studies involving cyclopentane carboxylic acids, significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β were observed. These findings suggest that this compound may modulate inflammatory responses.
Analgesic Properties
Recent investigations into cyclopentane derivatives have revealed their utility as analgesics. For instance, related compounds have shown efficacy in pain models by inhibiting sodium channels involved in pain transmission. The selectivity of these compounds for specific sodium channel subtypes (e.g., NaV1.7) is particularly noteworthy.
Anticancer Potential
Emerging studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, research on oxadiazole derivatives has demonstrated significant activity against A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/ml. This suggests that this compound may also possess anticancer properties worth exploring further.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Antioxidant Mechanism: The methoxy groups facilitate electron transfer, allowing the compound to neutralize reactive oxygen species (ROS).
- Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokine production may occur through the modulation of NF-κB signaling pathways.
- Analgesic Action: The compound may act on voltage-gated sodium channels to inhibit pain signaling pathways effectively.
Case Studies
Case Study 1: Analgesic Efficacy
In a transgenic mouse model of inherited erythromelalgia, a related cyclopentane carboxylic acid demonstrated robust analgesic effects by selectively inhibiting NaV1.7 channels without affecting NaV1.5 channels, highlighting the potential for targeted pain management therapies using derivatives like this compound .
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxicity of various cyclopentane derivatives against A549 cells and found that several compounds exhibited significant antiproliferative effects. The most effective derivative showed an IC50 value of approximately 15 µg/ml, warranting further investigation into the mechanisms underlying this activity .
Q & A
Q. Table 1. Comparative Reactivity of Aryl-Substituted Cyclopentane Derivatives
| Substituent | Binding Affinity (IC₅₀, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | Pending | 2.1 (DMSO) | |
| 4-Chlorophenyl | 12.5 ± 1.2 | 1.8 (MeOH) | |
| 3-Methoxyphenyl | 8.7 ± 0.9 | 3.0 (DMSO) |
Q. Table 2. Recommended Analytical Techniques
| Parameter | Technique | Key Considerations |
|---|---|---|
| Purity | HPLC-UV (C18 column) | Use 0.1% TFA in mobile phase |
| Stereochemistry | Chiral HPLC | Validate with known standards |
| Stability | Accelerated stability testing (40°C/75% RH) | Monitor degradation via LC-MS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
